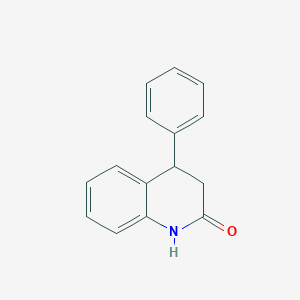

4-Phenyl-3,4-dihydroquinolin-2(1h)-one

Description

Significance of the Dihydroquinolin-2(1H)-one Core in Heterocyclic Chemistry

The dihydroquinolin-2(1H)-one, also known as a carbostyril, is a bicyclic heterocyclic system that forms the structural foundation of numerous biologically active molecules. tandfonline.com Its significance in heterocyclic chemistry stems from its versatile synthetic accessibility and its role as a key pharmacophore. The presence of both a benzene (B151609) ring and a lactam (a cyclic amide) imparts a unique combination of aromaticity and functionality, allowing for a wide array of chemical modifications.

The core structure's rigidity, combined with the potential for introducing various substituents at different positions, makes it an attractive scaffold for designing compounds with specific three-dimensional orientations to interact with biological macromolecules. nih.gov The development of novel synthetic methodologies, including domino reactions and metal-catalyzed cyclizations, has further enhanced the accessibility and diversification of the dihydroquinolin-2(1H)-one core, making it a focal point in the synthesis of complex molecular architectures. mdpi.com

Relevance of 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Analogues in Medicinal Chemistry Research

The introduction of a phenyl group at the 4-position of the dihydroquinolin-2(1H)-one core significantly influences its biological activity, leading to a broad spectrum of potential therapeutic applications. These analogues have been extensively investigated for their anticancer, anti-inflammatory, and neuroprotective properties, among others.

One notable area of research is their activity as anticancer agents. Studies have shown that certain 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives exhibit potent cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, some analogues have been found to inhibit tubulin polymerization, a critical process in cell division, making them potential mitotic inhibitors. nih.gov

Furthermore, derivatives of this scaffold have been explored as inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in cardiovascular diseases and erectile dysfunction. nih.gov The ability to selectively inhibit PDE5 highlights the potential for developing novel therapeutics with improved side-effect profiles. The diverse biological activities of these analogues underscore their importance in medicinal chemistry as lead compounds for drug discovery.

Below is a table summarizing the reported biological activities of various 4-Phenyl-3,4-dihydroquinolin-2(1H)-one analogues:

| Analogue/Derivative | Modification | Reported Biological Activity | Reference(s) |

| 4-(2-Fluorophenyl)-3,4-dihydroquinolin-2(1H)-one | Fluoro-substitution on the 4-phenyl ring | Anticancer | nih.gov |

| 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one | Chloro-substitution on the 4-phenyl ring | Anticancer | nih.gov |

| 4-Phenyl-3,4-dihydroquinolin-2(1H)-one derivatives | Various substitutions | Thromboxane A2 synthase and cAMP phosphodiesterase inhibition | nih.gov |

| 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one | Fused naphthalene (B1677914) ring | Potential for Alzheimer's treatment (acetylcholinesterase inhibition) | nih.gov |

| 4-[2-(4-Bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one | Hydrazono and hydroxyethyl (B10761427) substitutions | Tyrosine kinase inhibition | researchgate.net |

| 7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivatives | Hydroxy and other substitutions | Antiviral, anti-inflammatory, antimalarial, anticancer | nih.gov |

Historical Context and Evolution of Research on Dihydroquinolin-2(1H)-ones

The history of quinoline (B57606) chemistry dates back to the 19th century, with the initial isolation of quinoline from coal tar. However, the systematic investigation of quinolones and their derivatives as synthetic compounds with biological activity began in the mid-20th century. A pivotal moment was the accidental discovery of nalidixic acid in 1962 during the synthesis of the antimalarial drug chloroquine. oup.com This discovery marked the birth of the quinolone class of antibiotics and spurred extensive research into related heterocyclic systems.

The development of the first-generation quinolones in the 1960s was followed by the introduction of fluoroquinolones in the 1980s, which exhibited a broader spectrum of antibacterial activity. oup.comoup.com This era of intense research into quinolones also laid the groundwork for the exploration of related structures, including dihydroquinolin-2(1H)-ones.

Early synthetic methods for quinolinones, such as the Knorr and Conrad-Limpach syntheses, were developed in the late 19th and early 20th centuries. Over the decades, these classical methods have been refined, and numerous new synthetic strategies have emerged, including palladium-catalyzed intramolecular cyclizations and multi-component reactions, which have greatly facilitated the synthesis of a diverse range of dihydroquinolin-2(1H)-one derivatives. mdpi.com

Current Research Landscape and Future Directions for 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Derivatives

The current research on 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives is highly dynamic and focused on several key areas. A major thrust is the continued exploration of their potential as anticancer agents. Researchers are actively designing and synthesizing novel analogues with enhanced potency and selectivity against specific cancer cell lines and molecular targets. nih.govnih.govmdpi.com This includes the development of compounds that can overcome drug resistance, a significant challenge in cancer therapy.

Another promising avenue of research is the investigation of these compounds as modulators of various enzymes and receptors involved in a range of diseases. For example, their activity as PDE5 inhibitors continues to be an area of interest for the development of new treatments for cardiovascular disorders. nih.gov

Future directions in the field are likely to involve:

Asymmetric Synthesis: The development of stereoselective synthetic methods to produce enantiomerically pure 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives is crucial, as different stereoisomers often exhibit distinct biological activities.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for rational drug design and the identification of new therapeutic targets.

Expansion of Therapeutic Applications: Investigating the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and inflammatory disorders, is a logical progression of current research. nih.gov

Green Chemistry Approaches: The development of more environmentally benign and efficient synthetic methods for the preparation of these compounds will be a continuing focus. nih.gov

The versatility of the 4-phenyl-3,4-dihydroquinolin-2(1H)-one scaffold, coupled with ongoing advances in synthetic and screening technologies, ensures that this class of compounds will remain a vibrant area of academic and industrial research for the foreseeable future.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKVLIJTMGIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297627 | |

| Record name | 4-phenyl-3,4-dihydroquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4888-33-9 | |

| Record name | NSC116961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenyl-3,4-dihydroquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyl 3,4 Dihydroquinolin 2 1h Ones and Their Analogues

Overview of Established Synthetic Routes for Dihydroquinolin-2(1H)-one Scaffolds

Classical Annulation Reactions

Historically, the construction of the quinoline (B57606) and dihydroquinolinone core has relied on several named reactions that involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. These methods, often requiring harsh conditions such as high temperatures or strong acids, form the foundation of quinoline chemistry.

One of the earliest methods is the Conrad-Limpach-Knorr synthesis , which involves the reaction of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org Depending on the reaction conditions, this can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.org The initial step is the formation of a Schiff base or an enamine, which then undergoes thermal or acid-catalyzed cyclization. wikipedia.org For instance, the condensation of anilines with β-ketoesters at moderate temperatures typically yields an arylaminocrotonate, which upon heating in an inert solvent like mineral oil, undergoes cyclization to form 4-hydroxyquinolines, which are tautomers of 4-quinolones. wikipedia.orgscribd.com

The Camps cyclization provides another route, involving the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to yield hydroxyquinolines. wikipedia.orgen-academic.com This reaction can produce a mixture of quinolin-2-one and quinolin-4-one derivatives, with the product ratio depending on the specific substrate and reaction conditions. wikipedia.orgresearchgate.net

The Doebner-von Miller reaction utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds, catalyzed by strong acids, to produce quinolines. wikipedia.orgnih.gov This method is considered an improvement on the Skraup synthesis. nih.gov The reaction is believed to proceed through a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration. wikipedia.org

The Friedländer annulation is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases and typically proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring system. wikipedia.orgresearchgate.net

While these classical methods are foundational, they often suffer from limitations such as low yields, harsh reaction conditions, and limited substrate scope.

Schmidt Rearrangement Approaches for 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Synthesis

The Schmidt reaction, which involves the reaction of an azide (B81097) with a carbonyl compound, tertiary alcohol, or alkene in the presence of a strong acid, offers a distinct approach to the synthesis of amides and lactams from ketones. masterorganicchemistry.comorganic-chemistry.org This rearrangement has been successfully applied to the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives.

A notable application involves the synthesis of (E)-3-arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones from (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones. In a study, the Schmidt rearrangement was mediated by sodium azide (NaN₃) and sulfuric acid (H₂SO₄) in chloroform. wikipedia.org The reaction proceeds through the migration of the aryl group, leading to the expansion of the five-membered ring of the indenone to the six-membered lactam of the dihydroquinolinone, without affecting the exocyclic double bond. wikipedia.org This method provides a direct route to specific 4-phenyl substituted dihydroquinolinones.

The general mechanism of the Schmidt reaction with a ketone involves the initial protonation of the carbonyl group, followed by the nucleophilic addition of hydrazoic acid (HN₃) to form an azidohydrin intermediate. masterorganicchemistry.com Subsequent dehydration leads to a diazoiminium ion. A rearrangement then occurs where one of the groups attached to the carbonyl carbon migrates to the nitrogen atom with the concurrent expulsion of dinitrogen (N₂), ultimately yielding a nitrilium ion. masterorganicchemistry.com This ion is then attacked by water to form the corresponding amide or lactam after tautomerization. masterorganicchemistry.com

Catalytic Strategies for Dihydroquinolin-2(1H)-one Formation

Modern synthetic chemistry has seen a shift towards catalytic methods for the construction of dihydroquinolin-2(1H)-one scaffolds, offering milder reaction conditions, higher efficiency, and broader functional group compatibility compared to classical approaches.

Electrophilic Cyclization Reactions for Dihydroquinolin-2(1H)-ones

Intramolecular electrophilic cyclization of α,β-unsaturated N-arylamides is a prominent strategy for synthesizing dihydroquinolin-2(1H)-ones. mdpi.com This transformation is essentially an intramolecular Friedel-Crafts alkylation, where the electron-rich aromatic ring of the N-aryl group attacks the activated double bond.

A variety of Brønsted and Lewis acids have been employed to catalyze this reaction, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), polyphosphoric acid (PPA), and aluminum chloride (AlCl₃). mdpi.com Trifluoroacetic acid (TFA) has been identified as a particularly effective catalyst for this transformation. mdpi.com The reaction involves the protonation of the amide carbonyl or the double bond, which enhances the electrophilicity of the β-carbon, thereby facilitating the intramolecular attack by the aniline ring.

Another innovative electrophilic cyclization involves the sulfenylation and subsequent cyclization of N-arylcinnamamides. In one reported method, N-arylcinnamamides react with N-arylthiosuccinimides in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). mdpi.com This generates an electrophilic sulfur species that adds to the double bond of the cinnamamide. The resulting intermediate then undergoes an intramolecular cyclization to furnish cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones with high stereoselectivity. mdpi.com

| Catalyst/Reagent | Substrate | Product | Key Features |

| Trifluoroacetic acid (TFA) | α,β-Unsaturated N-arylamide | 3,4-Dihydroquinolin-2(1H)-one | Effective Brønsted acid catalyst for intramolecular Friedel-Crafts alkylation. mdpi.com |

| BF₃·OEt₂ / N-Arylthiosuccinimide | N-Arylcinnamamide | cis-4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-one | Electrophilic sulfenylation followed by stereoselective cyclization. mdpi.com |

Radical Initiated Cyclization Reactions for Dihydroquinolin-2(1H)-ones

Radical cyclizations have emerged as a powerful tool for the synthesis of dihydroquinolin-2(1H)-ones, allowing for the formation of C-C bonds under mild conditions. mdpi.com These reactions typically involve the generation of a radical species that adds to the double bond of an α,β-unsaturated N-arylamide, followed by an intramolecular cyclization onto the aryl ring.

The key to these reactions is the generation of the initial radical from a variety of precursors.

A diverse range of starting materials can serve as precursors for the generation of alkyl radicals, which are subsequently used in the synthesis of substituted dihydroquinolin-2(1H)-ones.

Carboxylic Acids: Aliphatic carboxylic acids can be readily converted to alkyl radicals via oxidative decarboxylation. This is often achieved using a silver catalyst (e.g., AgNO₃) in the presence of an oxidant like potassium persulfate (K₂S₂O₈). wikipedia.org The generated alkyl radical then participates in the cascade reaction to yield 3,4-disubstituted dihydroquinolin-2(1H)-ones. wikipedia.org

Alkyl Halides: Unactivated alkyl halides are effective precursors for alkyl radicals, particularly in palladium-catalyzed reactions. mdpi.com For example, a palladium-catalyzed alkylarylation of acrylamides with alkyl halides has been developed for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com

Hypervalent Iodine(III) Reagents: Reagents such as PhI(OAc)₂ can serve as sources of alkyl radicals through a decarboxylation process. Rhenium-catalyzed reactions of cinnamamides with hypervalent iodine(III) reagents have been reported to produce 3,3-disubstituted dihydroquinolin-2(1H)-ones. wikipedia.orgmdpi.com

Aliphatic Aldehydes: Aliphatic aldehydes can generate alkyl radicals through a decarbonylative process. Iron-catalyzed cascade reactions of N-arylcinnamamides with aliphatic aldehydes provide a pathway to dihydroquinolin-2(1H)-ones. nih.govmdpi.com Metal-free versions of this transformation have also been developed. nih.gov

Organoboronic Acids: Alkyl boronic acids can act as alkyl radical precursors, often in the presence of an oxidant like molecular oxygen. mdpi.com This approach has been utilized in the metal-free synthesis of alkyl-substituted dihydroquinolin-2(1H)-ones from N-arylcinnamamides and, for example, cyclohexyl boronic acid. mdpi.com

| Radical Precursor | Catalyst/Conditions | Product Type |

| Aliphatic Carboxylic Acid | AgNO₃ / K₂S₂O₈ | 3,4-Disubstituted Dihydroquinolin-2(1H)-one wikipedia.org |

| Unactivated Alkyl Halide | Palladium Catalyst | Dihydroquinolin-2(1H)-one mdpi.com |

| Hypervalent Iodine(III) Reagent | Rhenium Catalyst | 3,3-Disubstituted Dihydroquinolin-2(1H)-one wikipedia.orgmdpi.com |

| Aliphatic Aldehyde | Iron Catalyst or Metal-Free | Dihydroquinolin-2(1H)-one nih.govmdpi.com |

| Alkyl Boronic Acid | O₂ (Metal-Free) | Alkyl-Substituted Dihydroquinolin-2(1H)-one mdpi.com |

Photochemical Cyclization Reactions

Photochemical methods provide a mild and efficient means to induce the cyclization of N-arylacrylamides to form dihydroquinolinones. organic-chemistry.orgresearchgate.net These reactions are often initiated by the absorption of light by the substrate or a photosensitizer.

A visible-light-induced photoredox cyclization of N-arylacrylamides has been developed using 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a photosensitizer in acetonitrile (B52724). researchgate.net Another approach involves a tetralone-mediated smooth photocyclization of N-arylacrylamides, which proceeds via energy transfer and a 1,3-hydrogen shift upon ultraviolet light irradiation. organic-chemistry.org

Furthermore, a photoinduced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent under UV irradiation provides a route to trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones without the need for a metal or a photoredox catalyst. rsc.org The photocyclization of N-phenyl-1-naphthamides to benzophenanthridinones serves as an analogous reaction, highlighting the utility of photochemical methods in synthesizing related polycyclic aromatic systems. chemistryviews.org

Transition Metal-Catalyzed Syntheses of Dihydroquinolin-2(1H)-ones

Transition metal catalysis, particularly with palladium, has been extensively explored for the synthesis of dihydroquinolin-2(1H)-ones.

Palladium-Catalyzed Approaches

Palladium catalysts are versatile and have been employed in various synthetic strategies to construct the dihydroquinolinone skeleton. A palladium-catalyzed, one-pot, two-step radical-mediated carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides and molybdenum hexacarbonyl (Mo(CO)6) has been developed. mdpi.comresearchgate.net This method facilitates the synthesis of a range of polycyclic 3,4-dihydroquinolin-2(1H)-one derivatives containing perfluoroalkyl and carbonyl units in high yields. mdpi.comresearchgate.net

Another palladium-catalyzed approach involves the oxidative arylalkylation of alkenes to produce cyano-substituted 3,4-dihydroquinolin-2(1H)-ones. mdpi.com

Table 2: Overview of Palladium-Catalyzed Syntheses

| Reaction Type | Substrates | Catalyst System | Product |

|---|---|---|---|

| Carbonylative Cyclization | 1,7-enynes, perfluoroalkyl iodides | Pd catalyst, Mo(CO)6 | Polycyclic 3,4-dihydroquinolin-2(1H)-ones |

Oxidative Annulation Reactions

Oxidative annulation represents a powerful strategy for the synthesis of 3,4-dihydroquinolin-2(1H)-ones from α,β-unsaturated N-arylamides. These reactions involve the formation of the heterocyclic ring through an intramolecular cyclization coupled with an oxidation step. A variety of catalytic systems have been developed to facilitate this transformation.

One notable approach involves a metal-free, K2S2O8-mediated tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, which proceeds in a mixture of acetonitrile and water to yield trans-3,4-disubstituted dihydroquinolin-2(1H)-ones in moderate yields. mdpi.com This method is advantageous for its avoidance of transition metal catalysts. mdpi.com Another innovative metal-free method is the cascade oxidative decarbonylative radical addition/cyclization of N-arylcinnamamides with aliphatic aldehydes. researchgate.net

Palladium catalysis has also been effectively employed in oxidative annulation reactions. For instance, the dehydrogenative [4+2] annulation of 1-indanones with alkynes, catalyzed by palladium, proceeds through the in situ formation of an indenone intermediate followed by oxidative cyclization to generate benzo[c]fluorenone derivatives. rsc.org

The following table summarizes representative examples of oxidative annulation reactions for the synthesis of dihydroquinolin-2(1H)-one derivatives.

| Starting Materials | Catalyst/Reagent | Product Type | Yield | Ref |

| N-arylcinnamamides, pentane-2,4-dione | K2S2O8 | trans-3,4-disubstituted dihydroquinolin-2(1H)-ones | Moderate | mdpi.com |

| N-arylcinnamamides, aliphatic aldehydes | (TBPB) | Alkyl-substituted dihydroquinolin-2(1H)-ones | - | researchgate.net |

| 1-Indanones, alkynes | Palladium | Benzo[c]fluorenone derivatives | Satisfactory | rsc.org |

C-H Bond Activation and C-C Bond Formation

The direct functionalization of C-H bonds has emerged as a highly atom-economical and efficient strategy for synthesizing complex molecules. In the context of 4-phenyl-3,4-dihydroquinolin-2(1H)-ones, C-H activation pathways allow for the construction of the key C-C bonds in a single step.

A significant development is the one-pot synthesis of diverse 4-aryl-2-quinolinones from propionamides through a pyridine (B92270) ligand-promoted cascade of C-H activation reactions under oxidative palladium catalysis. researchgate.net This process involves the sequential cleavage of five C-H bonds and the formation of three C-C bonds and one C-N bond through four distinct palladium catalytic cycles. researchgate.net The reaction tolerates a range of substituted phenyl iodides, affording the corresponding 4-aryl-2-quinolinones in yields from 44% to 75%. researchgate.net The proposed mechanism initiates with a β-arylation of a primary C(sp³)–H bond, followed by Pd-insertion into a secondary C(sp³)–H bond and subsequent β-hydride elimination to form a cinnamide intermediate. This intermediate then undergoes a Heck coupling with a second aryl iodide, and the sequence is completed by an intramolecular C-H amidation to yield the final product. researchgate.net

Ruthenium-catalyzed intramolecular arene C(sp²)-H amidation of 1,4,2-dioxazol-5-ones also provides a route to 3,4-dihydroquinolin-2(1H)-ones with high yields and regioselectivity. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through the formation of a Ru-nitrenoid intermediate that initiates cyclization. researchgate.net

| Reactants | Catalyst System | Key Transformation | Product | Yield | Ref |

| Propionamides, Aryl iodides | Pd(OAc)₂, Pyridine ligand | Triple C-H activation/Heck/amidation cascade | 4-Aryl-2-quinolinones | 44-75% | researchgate.net |

| 1,4,2-Dioxazol-5-ones | [Ru(p-cymene)(L-proline)Cl] | Intramolecular arene C(sp²)-H amidation | 3,4-Dihydroquinolin-2-ones | Excellent | organic-chemistry.orgresearchgate.net |

Decarboxylative [4+2]-Cycloaddition

Decarboxylative cycloaddition reactions offer a versatile method for the synthesis of six-membered rings. The [4+2]-cycloaddition, or Diels-Alder reaction, is a classic example, and its decarboxylative variant provides access to complex heterocyclic scaffolds. The synthesis of the decahydroquinoline (B1201275) ring system, a core structure in many natural alkaloids, has been explored using [4+2] cycloaddition chemistry.

A palladium-catalyzed decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids, employing a P-chiral monophosphorus ligand (BI-DIME), yields structurally diverse 3,4-dihydroquinolin-2-ones. This method is notable for its ability to create two contiguous stereogenic centers with good stereoselectivity. mdpi.com In a related strategy, a visible-light-induced Wolff rearrangement of α-diazoketones generates ketene (B1206846) intermediates that can participate in an asymmetric [4+2] cycloaddition with vinyl benzoxazinanones, catalyzed by palladium. mdpi.com

Furthermore, the de novo construction of enantioenriched dihydroquinazolinones has been achieved through a catalytic asymmetric [4+2] cycloaddition of vinyl benzoxazinanones with sulfonyl isocyanates, resulting in high yields and excellent enantioselectivities. rsc.orgorganic-chemistry.org

| Diene/Dienophile Precursors | Catalyst/Promoter | Reaction Type | Product | Key Features | Ref |

| 4-Vinyl benzoxazinanones, Carboxylic acids | Palladium, BI-DIME ligand | Decarboxylative [4+2]-cycloaddition | 3,4-Dihydroquinolin-2-ones | Good stereoselectivity | mdpi.com |

| Vinyl benzoxazinanones, α-Diazoketones | Visible light, Palladium | [4+2] cycloaddition | 3,4-Dihydroquinolin-2-ones | Asymmetric synthesis | mdpi.com |

| Vinyl benzoxazinanones, Sulfonyl isocyanates | - | Asymmetric [4+2] cycloaddition | Dihydroquinazolinones | High enantioselectivity | rsc.orgorganic-chemistry.org |

Heck-Type Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. nih.gov This reaction and its variants have been applied to the synthesis of dihydroquinolin-2-ones.

As previously mentioned in the C-H activation section, a stereospecific Heck reaction is a crucial step in the cascade synthesis of 4-aryl-2-quinolinones from propionamides. researchgate.net In this sequence, a cinnamide intermediate, formed via C-H activation and β-hydride elimination, undergoes a Heck coupling with an aryl iodide. researchgate.net

Domino reactions involving a Heck cyclization are also prominent. For example, a palladium-catalyzed 5-exo-trig Heck cyclization followed by an intramolecular direct C-H functionalization of anilides affords spiro-fused dihydroquinolin-2-ones in good to excellent yields. Halide-free Heck-type reactions, which use arylboronic acids as the arylating agent, offer a more environmentally benign alternative to traditional Heck reactions that use aryl halides.

| Substrates | Catalyst System | Reaction Type | Product | Yield | Ref |

| Cinnamide intermediate, Aryl iodide | Palladium | Intermolecular Heck coupling | 4-Aryl-2-quinolinone | - | researchgate.net |

| Anilides | Pd(OAc)₂, XPhos | Domino Heck cyclization/C-H arylation | Spirodihydroquinolin-2-ones | Good to Excellent | |

| Eugenol, Phenylboronic acid | Palladium, Cu(II) oxidant | Halide-free Heck-type arylation | Arylated eugenol | - |

Direct Arylation of 3,4-Dihydroquinolin-2(1H)-one

Direct arylation via C-H activation provides a straightforward route to introduce aryl groups onto a pre-existing heterocyclic core, avoiding the need for pre-functionalized starting materials.

A domino reaction sequence combining a 5-exo-trig Heck cyclization with an intramolecular direct C-H functionalization has been successfully employed for the synthesis of spiro-fused dihydroquinolin-2-ones. This palladium-catalyzed process, starting from anilides, proceeds in the presence of potassium carbonate and a phosphine (B1218219) ligand (XPhos).

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of dihydroquinolin-2(1H)-ones. Copper-catalyzed tandem reactions, in particular, have proven effective.

One such method involves the cascade radical addition/cyclization of N-arylcinnamamides with various hydrocarbons, such as toluene (B28343) derivatives, cyclohexane, and tetrahydrofuran. Using Cu₂O as the catalyst and tert-butylperoxy benzoate (B1203000) (TBPB) as the oxidant, this reaction produces the corresponding trans-3,4-disubstituted dihydroquinolin-2(1H)-ones in moderate to good yields. Another copper-catalyzed approach for the synthesis of trifluoromethylated dihydroquinolin-2(1H)-ones utilizes Togni's reagent as the trifluoromethyl source in the presence of CuI.

Furthermore, a direct synthesis of 4-quinolones from anilines and alkynes has been achieved using a Cu(OTf)₂ catalyst with HOTf as an additive. This intermolecular cyclization demonstrates broad substrate scope and high functional group tolerance.

| Reactants | Catalyst System | Key Transformation | Product | Yield | Ref |

| N-arylcinnamamides, Benzyl (B1604629) hydrocarbons | Cu₂O, TBPB | Radical addition/cyclization | trans-Dihydroquinolin-2(1H)-ones | Moderate to Good | |

| N-arylcinnamamides, Togni's reagent | CuI | Radical addition/cyclization | Trifluoromethylated DHQOs | - | |

| Anilines, Alkynes | Cu(OTf)₂, HOTf | Intermolecular cyclization | 4-Quinolones | up to 89% |

Rhodium-Catalyzed Cyclization and Conjugate Additions

Rhodium catalysts have been instrumental in developing stereoselective methods for the synthesis of dihydroquinolin-2(1H)-one derivatives, particularly through cyclization and conjugate addition reactions.

Rhodium-catalyzed conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a well-established method for forming C-C bonds. While often requiring specific organoboron reagents like tetraaryl borates or boroxines, these reactions tolerate a wide variety of functional groups due to the mild nature of the organoboron nucleophiles.

In the context of dihydroquinolin-2(1H)-one synthesis, rhodium-catalyzed annulation reactions have been developed. For instance, the reaction of cyclobutanones tethered to a 1,5-enyne group, when catalyzed by a rhodium(I) complex with a (R)-segphos ligand, can lead to the formation of tetrahydro-azapinone products. Another rhodium-catalyzed process involves the linear codimerization of ketenes with internal alkynes to produce dienones, which can be precursors to quinolinone structures. A rhodium-mediated Michael addition of boronic acid to an enone has also been noted as a synthetic strategy for dihydroquinolin-2(1H)-ones.

| Reactants | Catalyst System | Reaction Type | Product | Key Features | Ref |

| α,β-Unsaturated carbonyls, Organoboron reagents | Rhodium complex, Chiral diene ligand | Asymmetric conjugate addition | Chiral ketones | High enantioselectivity | |

| 1,5-Enyne-tethered cyclobutanones | [Rh(COD)₂]NTf₂, (R)-segphos | Divergent annulation | Tetrahydro-azapinones | - | |

| Alkyl phenyl ketenes, Internal alkynes | RhCl(PPh₃)₃ | Linear codimerization | Dienones | High stereoselectivity |

Iron-Catalyzed Syntheses

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to catalysis by precious metals. u-tokyo.ac.jp The utility of iron catalysts stems from the unique reactivity of organoiron species, which can exhibit both radical and anionic character due to iron's low redox potential. u-tokyo.ac.jp This versatile reactivity has been harnessed for various organic transformations, including the synthesis of complex heterocyclic frameworks.

In the context of quinolinone synthesis, iron catalysts can facilitate tandem cyclization reactions. u-tokyo.ac.jp For instance, an iron-catalyzed 5-endo-dig cyclization can be employed to construct the core structure from appropriately designed alkyne precursors. u-tokyo.ac.jp A typical catalytic system might involve an iron(II) salt, such as iron(II) chloride (FeCl₂), which initiates the cyclization cascade under mild reaction conditions. u-tokyo.ac.jp The reaction mechanism often involves the formation of organomagnesium intermediates through carbomagnesiation, which then undergo intramolecular cyclization. u-tokyo.ac.jp This approach allows for the modular synthesis of complex conjugated molecules. u-tokyo.ac.jp

Table 1: Representative Iron-Catalyzed Cyclization

| Reactants | Catalyst | Product | Key Feature |

|---|---|---|---|

| Alkyne Precursors | FeCl₂ / PPh₃ / Mg | Substituted 1H-Indenes | Tandem 5-endo-dig cyclization/carbomagnesiation u-tokyo.ac.jp |

This table illustrates the versatility of iron catalysis in synthesizing complex cyclic systems, a principle applicable to dihydroquinolinone frameworks.

Metal-Free and Organocatalytic Methodologies

Brønsted Acid-Catalyzed Cyclizations (e.g., H₂SO₄, TsOH, CF₃COOH, PPA, triflic acid)

Brønsted acids are classic and powerful catalysts for intramolecular cyclization reactions, including the Friedel-Crafts type reactions that often form the basis of dihydroquinolinone synthesis. These methods rely on the protonation of a carbonyl group or an alkene to generate an electrophilic species that is subsequently attacked by an aromatic ring.

Strong acids such as polyphosphoric acid (PPA) and p-toluenesulfonic acid (TsOH) are frequently used to promote the electrophilic cyclization step in the formation of tetrahydroquinolin-2-one derivatives. nih.govresearchgate.net For example, after the initial formation of an enamide intermediate, the addition of PPA and heat can effectively drive the intramolecular cyclization to yield the desired quinolinone core. researchgate.net Similarly, trifluoroacetic acid (CF₃COOH) has been shown to mediate the hydroarylation process for synthesizing dihydroquinolin-2(1H)-ones (DHQOs). mdpi.com These reactions are advantageous due to the low cost and ready availability of the catalysts.

Table 2: Brønsted Acids in Dihydroquinolinone Synthesis

| Acid Catalyst | Substrate Type | Reaction | Ref. |

|---|---|---|---|

| Trifluoroacetic Acid (CF₃COOH) | N-Arylcinnamamides | Hydroarylation | mdpi.com |

| Polyphosphoric Acid (PPA) | Enamide Intermediate | Electrophilic Cyclization | nih.govresearchgate.net |

Lewis Acid Catalysis (e.g., AlCl₃, BF₃·OEt₂, BBr₃)

Lewis acids are highly effective in activating substrates for the synthesis of dihydroquinolinones, often providing high yields and stereoselectivity. Boron trihalides are prominent in this class. For instance, both boron trifluoride diethyl etherate (BF₃·OEt₂) and boron tribromide (BBr₃) have been successfully used for the electrophilic sulfenylation and subsequent cyclization of N-arylcinnamamides to produce cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones with high stereoselectivity. mdpi.com

Other Lewis acids have also proven effective. Zirconyl nitrate (B79036) serves as a water-tolerant Lewis acid catalyst for the intramolecular cyclization of o-aminochalcones, leading to 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild conditions. organic-chemistry.org Similarly, indium(III) chloride supported on silica (B1680970) gel has been used for the solvent-free microwave-assisted cyclization of 2-aminochalcones. organic-chemistry.org Gadolinium triflate has also been identified as a superior Lewis acid catalyst for preparing polycyclic tetrahydroquinolines via a 1,5-hydride shift and ring closure sequence. nih.gov

Bifunctional Organocatalysis (e.g., squaramide-based catalysts)

Bifunctional organocatalysts, particularly those based on the squaramide scaffold, have gained prominence for their ability to activate substrates through hydrogen bonding. nih.gov Squaramides act as powerful hydrogen-bond donors, comparable to ureas and thioureas, and can be used to catalyze asymmetric reactions. nih.gov

In the synthesis of complex heterocyclic systems, squaramide catalysts can activate electrophiles, such as methyl trifluoropyruvate, through hydrogen bonding with the catalyst's N-H groups. beilstein-journals.org This activation directs the nucleophilic attack, influencing the stereochemical outcome of the reaction. beilstein-journals.org While not always leading to a significant rate enhancement compared to the uncatalyzed reaction, the use of chiral squaramide catalysts is a key strategy in the development of asymmetric syntheses for substituted quinolinones. beilstein-journals.org The modular nature of squaramide catalysts also allows for the tuning of their properties, such as solubility, to facilitate catalyst recycling. beilstein-journals.org

One-Pot and Multi-Component Reaction Strategies

Sequential Reactions (e.g., o-aminobenzyl alcohols with Meldrum's acids)

The proposed mechanism involves the in-situ generation of an aza-o-quinone methide (aza-o-QM) from the o-aminobenzyl alcohol derivative. This highly reactive intermediate then undergoes a conjugate addition reaction with the enolate of Meldrum's acid, followed by intramolecular cyclization and decarboxylation to afford the final 3,4-dihydroquinolin-2(1H)-one product. rsc.org This strategy can also be applied to achieve highly diastereoselective synthesis of 3-substituted-4-phenyl-1-tosyl-3,4-dihydroquinolin-2(1H)-ones. rsc.org

Table 3: One-Pot Synthesis of Dihydroquinolones from o-Aminobenzyl Alcohols and Meldrum's Acids

| N-Ts-o-aminobenzyl alcohol Derivative | Meldrum's Acid Derivative | Yield | Diastereoselectivity | Ref. |

|---|---|---|---|---|

| N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide | 5-Phenyl-Meldrum's acid | High | N/A | rsc.org |

| N-(2-(hydroxy(phenyl)methyl)phenyl)-4-methylbenzenesulfonamide | 5-Methyl-Meldrum's acid | Good | High | rsc.org |

Data derived from findings on the sequential reaction of o-aminobenzyl alcohol derivatives with Meldrum's acids. rsc.org

Tandem Cyclization Protocols

Tandem, or cascade, reactions offer an efficient route to complex molecules like 4-phenyl-3,4-dihydroquinolin-2(1H)-ones by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. These protocols are valued for their atom economy and operational simplicity.

Several notable tandem cyclization strategies have been developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones. In 2014, a metal-free tandem cyclization was reported involving the reaction of N-arylcinnamamides with pentane-2,4-dione. This method utilizes potassium persulfate (K₂S₂O₈) as an oxidant in an acetonitrile/water solvent system, yielding the desired trans-dihydroquinolinones in moderate yields. The reaction tolerates both electron-donating and electron-withdrawing groups on the phenyl ring of the cinnamic acid moiety.

Also in 2014, a copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides was developed. Using a Cu₂O catalyst and tert-butylperoxy benzoate (TBPB) as the oxidant, this method allows for the reaction of N-arylcinnamamides with various hydrocarbons, including benzyl hydrocarbons, ethers, alcohols, and alkanes, to produce 3,4-disubstituted dihydroquinolin-2(1H)-ones in moderate to good yields. This transformation exclusively yields the trans-diastereomer.

Another approach involves a silver-catalyzed tandem decarboxylative radical addition/cyclization. This method reacts N-arylcinnamamides with aliphatic carboxylic acids in an aqueous solution, providing a direct route to various 3,4-disubstituted dihydroquinolin-2(1H)-ones.

Table 1: Overview of Tandem Cyclization Protocols for Dihydroquinolin-2(1H)-one Synthesis

| Catalytic System | Reactants | Key Reagents | Solvent | Diastereoselectivity | Ref. |

|---|---|---|---|---|---|

| Metal-Free | N-arylcinnamamides, Pentane-2,4-dione | K₂S₂O₈ (Oxidant) | MeCN/H₂O | trans | |

| Copper-Catalyzed | N-arylcinnamamides, Benzyl hydrocarbons | Cu₂O (Catalyst), TBPB (Oxidant) | Not specified | trans | |

| Silver-Catalyzed | N-arylcinnamamides, Aliphatic carboxylic acids | AgNO₃ (Catalyst), K₂S₂O₈ (Oxidant) | H₂O/DCE | Not specified |

Three-Component Reactions

Three-component reactions (TCRs) are a powerful class of multi-component reactions that combine three different starting materials in a single step to form a complex product. This strategy is highly convergent and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

A green and energy-efficient protocol for synthesizing related 2,3-dihydroquinazolin-4(1H)-ones involves the three-component cyclocondensation of isatoic anhydride, various amines, and aldehydes or ketones. This reaction is facilitated by a recyclable tartaric acid-SDS catalyst system and can be performed either by mechanical stirring at room temperature or through mechanochemical activation (grinding), with the latter providing high yields in very short reaction times. While this example produces a quinazolinone, the strategy of combining an aniline derivative, an aldehyde, and a third component is applicable to the synthesis of dihydroquinolinone scaffolds. For instance, a one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been achieved from o-aminoacetophenones and aromatic aldehydes.

Table 2: Example of a Three-Component Reaction for Heterocycle Synthesis

| Components | Catalyst System | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Isatoic anhydride, Amines, Aldehydes/Ketones | Tartaric acid-SDS | Mechanochemical grinding, Room temp. | 2,3-Dihydroquinazolin-4(1H)-ones |

Green Chemistry Principles in 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. technologynetworks.comresearchgate.net This technology has been successfully applied to the synthesis of quinolinone and quinazolinone derivatives. nih.govnih.gov

In one notable approach, 4-aryl-2(1H)-quinolones were synthesized through a microwave-assisted reaction sequence. technologynetworks.com This method proved to be scalable, allowing for a successful transition from milligram to gram quantities with comparable yields. technologynetworks.com The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has also been achieved under microwave irradiation, yielding products in approximately one hour with yields ranging from 31-92%. nih.gov Another efficient method involves the reaction of substituted methyl anthranilate with various iso(thio)cyanates in a DMSO/H₂O mixture under microwave irradiation, without the need for a catalyst or base, to produce a variety of 2,4(1H,3H)-quinazolinediones or 2-thioxoquinazolinones. nih.gov This approach is particularly suitable for creating a library of diverse compounds for drug discovery. nih.gov

The key advantages of microwave-assisted synthesis include a dramatic reduction in reaction times, increased yields, and the prevention of solvent waste, which aligns with the principles of green chemistry. researchgate.net

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, offers another efficient and environmentally friendly alternative to traditional methods. The physical phenomenon of acoustic cavitation generates localized high-pressure and high-temperature conditions, which can significantly enhance reaction rates. iau.ir

Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including analogues of 4-phenyl-3,4-dihydroquinolin-2(1H)-one. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones was achieved through a one-pot, three-component condensation of benzaldehydes, isatoic anhydride, and an amine or ammonium (B1175870) acetate (B1210297) at 45°C under ultrasound irradiation. iau.ir This method is noted for its experimental simplicity, high yields in short reaction times, and the reusability of the nanocrystal catalyst. iau.ir

Similarly, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, another class of related heterocycles, demonstrated the benefits of this technique. nih.gov When compared to conventional heating, ultrasound irradiation resulted in a six to eight percent increase in yield while requiring only one-third of the reaction time. nih.gov The advantages of ultrasound-assisted synthesis include milder reaction conditions, shorter reaction times, and higher yields, making it a valuable tool in modern organic synthesis. nih.govuniv.kiev.ua

Eco-Friendly Solvents (e.g., water, ethanol (B145695), supercritical CO₂)

The principles of green chemistry encourage the use of solvents that are less toxic and more environmentally benign than traditional organic solvents. sigmaaldrich.com Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. researchgate.net

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully carried out in water under catalyst-free conditions. researchgate.net A simple and environmentally benign method involves the direct cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes in water at 90°C. researchgate.net This process offers advantages such as low cost, mild reaction conditions, and excellent yields without the need for hazardous organic solvents. researchgate.net Ionic liquids (ILs) have also been explored as green solvents for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, either alone or in an aqueous system, eliminating the need for an additional catalyst. rsc.org

Ethanol is another eco-friendly solvent utilized in these syntheses. For example, 2-benzylidenebenzofuran-3(2H)-ones were synthesized using ethanol under ultrasonic irradiation, avoiding more hazardous and toxic solvents. univ.kiev.ua Other innovative green solvents include eucalyptol, a biomass-derived solvent, which has been used for the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. nih.gov While sometimes requiring longer reaction times, this method benefits from simple product isolation via filtration, minimizing waste. nih.gov Supercritical fluids, such as supercritical CO₂, also represent a promising class of green solvents for various chemical syntheses. nih.gov

Environmentally Benign Catalysts

The development of environmentally benign catalysts is a cornerstone of green chemistry, aiming to replace toxic and hazardous reagents with safer and more sustainable alternatives. These catalysts are often recyclable and can operate under mild conditions.

Several types of eco-friendly catalysts have been employed for the synthesis of quinolinone analogues:

Metal-Free Catalysts : Some reactions proceed without any transition metal catalyst, which is highly advantageous. mdpi.com For instance, the synthesis of trans-3-acyl-4-aryl-substituted dihydroquinolin-2(1H)-ones has been reported using a catalyst system of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst and K₂S₂O₈ as an oxidant. mdpi.com Lactic acid, an inexpensive and biodegradable catalyst, has been used for the three-component one-pot synthesis of naphthopyranopyrimidines under solvent-free conditions. mdpi.com

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants, allowing for easy separation and recycling. Co₃O₄–CNT (cobalt oxide-carbon nanotube) nanocomposites have been shown to be efficient and recyclable heterogeneous catalysts for the synthesis of polyhydroquinolines under mild conditions. researchgate.net Another example is the use of a magnetic Fe₃O₄–GO–SO₃H nanocatalyst for the synthesis of spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives, which offers high product yields and short reaction times without the need for a solvent. mdpi.com

Biocatalysts and Natural Catalysts : While not found in the provided search results for this specific compound, the broader field of green chemistry often employs enzymes and other biocatalysts. Cuttlebone has been used as a natural, inexpensive, and efficient catalyst for the synthesis of 3,4-dihydropyrimidin-2 (1H)-ones. nih.gov

The table below summarizes some of the environmentally benign catalysts used in the synthesis of related heterocyclic compounds.

| Catalyst Type | Specific Catalyst | Application | Reference |

| Metal-Free | Tetrabutylammonium bromide (TBAB) / K₂S₂O₈ | Synthesis of trans-3-acyl-4-aryl-substituted DHQOs | mdpi.com |

| Metal-Free | Lactic Acid | Synthesis of naphthopyranopyrimidines | mdpi.com |

| Heterogeneous | Co₃O₄–CNT Nanocomposite | Synthesis of polyhydroquinolines | researchgate.net |

| Heterogeneous | Fe₃O₄–GO–SO₃H Nanocatalyst | Synthesis of spiro[isoindoline-1,2′-quinazoline] derivatives | mdpi.com |

Substrate Scope and Functional Group Compatibility in Synthesis

The versatility of a synthetic method is largely determined by its substrate scope and tolerance for various functional groups. Research into the synthesis of 4-phenyl-3,4-dihydroquinolin-2(1H)-ones and its analogues has demonstrated broad applicability.

In the synthesis of dihydroquinolin-2(1H)-ones via the tandem cyclization of N-arylcinnamamides, the reaction tolerates both electron-withdrawing and electron-donating groups on the phenyl ring of the cinnamic acid moiety, leading to the corresponding products in moderate yields. mdpi.com This indicates a good level of functional group compatibility for this particular pathway.

A one-pot, three-component assembly for the synthesis of 3,4-dihydroquinazolines also showcases a broad substrate scope. acs.org A wide range of alkyl, vinyl, and aryl nitriles were well-tolerated, affording the desired products in good yields. acs.org The reaction demonstrates high functional group tolerance, allowing for the synthesis of a diverse library of compounds. acs.org Similarly, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using trichloroacetic acid as a catalyst works well with a variety of aromatic, heteroaromatic, unsaturated, and aliphatic aldehydes, including acid-sensitive ones like furfural (B47365) and cinnamaldehyde. nih.gov

The table below provides examples of the substrate scope for the synthesis of related heterocyclic structures, highlighting the diversity of compatible reactants.

| Reaction Type | Reactant Class | Substituent Tolerance | Reference |

| Tandem Cyclization | N-arylcinnamamides | Electron-withdrawing and electron-donating groups on phenyl ring | mdpi.com |

| One-Pot Three-Component | Nitriles | Alkyl, vinyl, aryl | acs.org |

| Biginelli Reaction | Aldehydes | Aromatic, heteroaromatic, unsaturated, aliphatic | nih.gov |

This broad compatibility is crucial for medicinal chemistry and materials science, as it allows for the synthesis of a wide array of derivatives for structure-activity relationship studies and the development of new functional materials.

Derivatization and Scaffold Modification of 4 Phenyl 3,4 Dihydroquinolin 2 1h Ones

Strategic Introduction of Substituents at Key Positions

The functionalization of the 4-phenyl-3,4-dihydroquinolin-2(1H)-one scaffold can be achieved by introducing various substituents at several key positions, allowing for a systematic exploration of the chemical space around this core structure.

Modification at the 3-Position of the Quinoline (B57606) Ring

The C-3 position of the quinolinone ring is a prime target for introducing structural diversity. Various synthetic methodologies have been developed to install a range of functional groups at this site.

One notable strategy involves the tandem cyclization of N-arylcinnamamides. For instance, a metal-free protocol using K₂S₂O₈ as an oxidant allows for the reaction of N-arylcinnamamides with pentane-2,4-dione to yield 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com Another approach is the copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides with benzyl (B1604629) hydrocarbons. mdpi.com Furthermore, an alkylating method using cyclohexyl boronic acid as a radical precursor under oxygen has been employed to synthesize alkyl-substituted derivatives, yielding trans-3-cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones with high selectivity. mdpi.com

Electrophilic sulfenylation and cyclization of N-arylcinnamamides with N-arylthiosuccinimides in the presence of BF₃·OEt₂ is an effective method for producing cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones. mdpi.com This reaction proceeds via an electrophilic addition of a thio-intermediate to the C=C bond of the cinnamamide, followed by intramolecular cyclization. mdpi.com

Table 1: Examples of Modifications at the 3-Position

| Substituent at C-3 | Reagents/Method | Resulting Structure | Reference |

|---|---|---|---|

| Arylthio group | N-arylthiosuccinimides, BF₃·OEt₂ | cis-4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-one | mdpi.com |

| Cyclohexyl group | Cyclohexyl boronic acid, O₂ | trans-3-Cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-one | mdpi.com |

| (1-Hydroxyethyl) group | Reduction of 3-acetyl-4-hydroxy-1-phenyl/methylquinolin-2(1H)-one with NaBH₄ | (±)-4-Hydroxy-3-(1-hydroxyethyl)-1-phenyl/methylquinolin-2(1H)-one | researchgate.net |

Modification at the 4-Position (e.g., phenyl ring, aryl/heteroaryl groups)

Replacing the phenyl group at the C-4 position with other aryl or heteroaryl moieties is a common strategy to modulate the compound's properties. This is often achieved through one-pot synthesis methods starting from simple precursors.

A convenient one-pot synthesis of 4-aryl-3,4-dihydroquinolin-2(1H)-ones involves the reaction of malonic acid monoanilides with various aromatic aldehydes. organic-chemistry.org Similarly, multicomponent reactions provide a versatile route. For example, a three-component reaction of an aniline (B41778), an aromatic aldehyde, and malononitrile (B47326), catalyzed by ammonium (B1175870) acetate (B1210297), can produce 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, where the substituent at the 4-position is determined by the starting aldehyde. nih.gov Green chemistry approaches, such as using lemon juice as a natural catalyst under concentrated solar radiation, have also been successfully applied to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones, a related scaffold, demonstrating the potential for sustainable synthesis of these structures. rsc.org The scope of this transformation is broad, accommodating a wide range of functional groups on the aldehyde. organic-chemistry.org

Table 2: Examples of Aryl/Heteroaryl Groups at the 4-Position

| 4-Position Substituent | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Various Aryl groups | One-pot synthesis | Malonic acid monoanilides, Aromatic aldehydes | organic-chemistry.org |

| Substituted Phenyl | Three-component reaction | 3-Aminophenol, Malononitrile, Substituted benzaldehydes | nih.gov |

| Heteroaryl groups | One-pot procedure | o-Aminoacetophenones, Heteroaromatic aldehydes | organic-chemistry.org |

Derivatization at the N-1 Position

The nitrogen atom at the 1-position of the quinolinone ring offers another site for derivatization, commonly through alkylation, arylation, or acylation, which can significantly influence the molecule's conformation and properties.

Synthetic routes often start with N-substituted precursors. For instance, the cyclization of N-methylaniline with diethyl phenylmalonate at high temperatures is a classic method to produce 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. nih.gov Tandem cyclization reactions of N-arylcinnamamides have been shown to be effective with various N-substituents, including methyl, benzyl (Bz), and cyanoethyl (-CH₂CH₂CN) groups, proceeding in good yields. mdpi.com Research has also been conducted on synthesizing N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, a related class of compounds, through a multi-step sequence involving cross-coupling, cyclization, and subsequent N-alkylation, demonstrating a versatile method for introducing diversity at the nitrogen atom. researchgate.net

Table 3: Examples of Derivatization at the N-1 Position

| Substituent at N-1 | Synthetic Method | Precursor | Reference |

|---|---|---|---|

| Methyl | Thermal cyclization | N-methylaniline, Diethyl phenylmalonate | nih.gov |

| Methyl | Tandem radical cyclization | N-methyl-N-arylcinnamamides | mdpi.com |

| Benzyl | Tandem cyclization | N-benzyl-N-arylcinnamamides | mdpi.com |

| Phenyl/Methyl | Multi-step synthesis | 3-Acetyl-4-hydroxy-1-phenyl/methylquinolin-2(1H)-one | researchgate.net |

Substituents on the Phenyl Ring at the 4-Position

Introducing substituents onto the phenyl ring at the C-4 position is a crucial strategy for fine-tuning the electronic and steric properties of the molecule. This is typically accomplished by utilizing appropriately substituted starting materials in the synthesis of the quinolinone core.

One-pot methods are particularly effective for this purpose. The reaction of malonic acid monoanilides with substituted aromatic aldehydes allows for the incorporation of a wide array of functionalities onto the 4-phenyl ring. organic-chemistry.org Similarly, the three-component reaction involving substituted benzaldehydes, 3-aminophenol, and malononitrile has been shown to be highly versatile. nih.gov This method successfully incorporates various electron-donating groups (such as -OCH₃, -CH₃, -OH) and electron-withdrawing groups (like -NO₂, -Cl, -Br, -F) onto the phenyl ring at the 4-position, leading to a library of derivatives in good to excellent yields under mild conditions. nih.gov

Table 4: Examples of Substituents on the 4-Phenyl Ring

| Substituent on 4-Phenyl Ring | Position | Synthetic Method | Reference |

|---|---|---|---|

| Methoxy (B1213986) (OCH₃) | Ortho, Para | Three-component reaction | nih.gov |

| Nitro (NO₂) | Meta, Para | Three-component reaction | nih.gov |

| Bromo (Br) | Ortho, Para | Three-component reaction | nih.gov |

| Chloro (Cl) | Ortho, Para | Three-component reaction | nih.gov |

| Fluoro (F) | Para | Three-component reaction | nih.gov |

| Hydroxy (OH) | Para | Three-component reaction | nih.gov |

| Methyl (CH₃) | Para | Three-component reaction | nih.gov |

Annulation and Ring Expansion Strategies for 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Annulation, the formation of a new ring onto an existing scaffold, and ring expansion strategies represent advanced methods for modifying the 4-phenyl-3,4-dihydroquinolin-2(1H)-one core, leading to more complex polycyclic systems.

A formal [4+2] annulation reaction has been reported for the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives. This DBU-mediated reaction involves aza-ortho-quinone methides and enolates derived from azlactones, providing access to biologically significant structures under mild conditions. organic-chemistry.org While this builds the quinolinone ring itself, the principles of annulation are central. The Robinson annulation, a classic method involving a Michael reaction followed by an intramolecular aldol (B89426) condensation, is a powerful tool for creating new six-membered rings. masterorganicchemistry.com Although not directly applied to the 4-phenyl-3,4-dihydroquinolin-2(1H)-one in the provided sources, its principles could be adapted for fusing new rings onto the scaffold.

Ring expansion strategies, while less common for this specific scaffold in the literature reviewed, are a known concept in heterocyclic chemistry. For instance, related nitrogen-containing heterocycles can undergo expansion. An example in a different system is the synthesis of N-benzyl 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, a seven-membered ring, from a six-membered ring precursor, showcasing the possibility of such transformations. researchgate.net The development of annulation and ring-expansion reactions specifically for the 4-phenyl-3,4-dihydroquinolin-2(1H)-one scaffold remains an area for further exploration.

Hybridization with Other Heterocyclic Scaffolds (e.g., furan (B31954), pyrazole (B372694), indole (B1671886), thiadiazole)

Molecular hybridization, which involves covalently linking two or more pharmacophoric scaffolds, is a powerful strategy in medicinal chemistry to create novel compounds with potentially synergistic or enhanced properties. The 4-phenyl-3,4-dihydroquinolin-2(1H)-one core has been successfully hybridized with various other heterocyclic systems.

Furan: Hybrid structures based on furan-2(3H)-ones have been synthesized, demonstrating the viability of connecting different heterocyclic cores. mdpi.com In a related synthesis, 2-(furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, an isomer of the quinolinone scaffold, has been prepared, highlighting the linkage of a furan moiety to a similar backbone. nih.gov

Pyrazole: The pyrazole scaffold is frequently combined with other heterocycles. nih.gov Syntheses of pyrazole-linked pyran hybrids have been reported, starting from pyrazole precursors. ekb.eg The construction of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines represents a fused hybrid system, where a pyrazole ring is annulated to the quinoline core. mdpi.commdpi.com This can be achieved through multicomponent reactions or the cyclization of precursors like 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine with aldehydes. mdpi.com

Indole: The combination of indole and thiadiazole moieties in hybrid molecules has been explored for therapeutic applications. nih.gov While direct hybridization of 4-phenyl-3,4-dihydroquinolin-2(1H)-one with indole was not detailed in the reviewed literature, the general principle of combining pharmacophores in a single molecule is a well-established strategy. researchgate.net

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore used in the design of hybrid molecules. nih.govresearchgate.net Syntheses of hybrid structures linking 1,3,4-thiadiazole to other rings, such as thiazolidin-4-one or imidazole, have been developed. mdpi.combiointerfaceresearch.com For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]benzoate was synthesized through a multi-step route, showcasing a common strategy of linking heterocyclic units via a central aromatic bridge. mdpi.com

Table 5: Summary of Hybridization Strategies

| Hybridized Scaffold | Linkage Type | Synthetic Approach | Reference |

|---|---|---|---|

| Furan | Direct linkage | Knoevenagel condensation between furanone and chromenone precursors | mdpi.com |

| Pyrazole | Fused (Annulated) | Multicomponent reaction of anilines, aldehydes, and pyrazolones | mdpi.commdpi.com |

| Indole | Linked via triazine | Multi-step synthesis involving indole and triazine precursors | researchgate.net |

| Thiadiazole | Linked via aminobenzoate | Multi-step synthesis involving imidazole, aminobenzoic acid, and thiadiazole precursors | mdpi.com |

Computational Chemistry Approaches for 4 Phenyl 3,4 Dihydroquinolin 2 1h One Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding the binding modes and affinities of 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives with various biological macromolecules.

Assessment of Binding Affinities and Interactions with Biological Targets

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score in kcal/mol, which correlates with the strength of the interaction between a ligand and its target protein. Studies on 3,4-dihydroquinolin-2(1H)-one analogues have revealed moderate to strong binding interactions with several protein kinases. For instance, docking studies against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy, have shown that these derivatives can achieve significant binding affinities. nih.gov

The docking scores for some derivatives are notably strong, indicating a high potential for inhibitory activity. These computational predictions are crucial first steps in identifying promising candidates for further experimental validation. nih.govfmhr.org

Table 1: Molecular Docking Scores of 3,4-Dihydroquinolin-2(1H)-one Analogues against VEGFR2

| Compound | Docking Score (kcal/mol) |

|---|---|

| Derivative 4w | -12.2 |

| Derivative 4t | -11.4 |

| Derivative 4u | -11.4 |

| Derivative 4q | -11.1 |

| Reference Drug (TMZ) | -6.2 |

Data sourced from a study on potential VEGFR2 inhibitors for glioblastoma multiforme. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Molecular docking analyses for 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives frequently highlight the critical roles of hydrogen bonds and hydrophobic interactions in their binding mechanism.

Hydrogen bonds, formed between the ligand and specific amino acid residues in the protein's active site, often act as a molecular anchor, securing the ligand in a favorable orientation. For example, in the active site of the EGFR tyrosine kinase domain, derivatives of the related 4-hydroxy-1-phenyl-2(1H)-quinolone scaffold have been shown to form well-conserved hydrogen bonds. nih.gov

Identification of Key Residues in Binding Pockets

A significant outcome of molecular docking is the identification of key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. For derivatives targeting VEGFR2 kinase, docking studies have shown that the compounds predominantly engage in hydrophilic interactions with active site residues, similar to known co-crystal ligands. nih.gov In studies involving related quinazoline (B50416) inhibitors targeting human thymidylate synthase, key hydrophobic contacts have been identified with residues Leu192, Leu221, and Tyr258. nih.gov For inhibitors targeting Carbonic Anhydrase isozymes, interactions with the catalytic zinc ion and residues like His94, His96, His119, Thr199, and Thr200 are considered critical for binding. nih.gov

Specific Target Interactions (e.g., VEGFR2 kinase, Thymidylate Kinase, Carbonic Anhydrase)

VEGFR2 Kinase: Derivatives of 3,4-dihydroquinolin-2(1H)-one have been extensively studied as potential inhibitors of VEGFR2, a receptor tyrosine kinase that plays a crucial role in angiogenesis. nih.gov Molecular docking simulations indicate that these compounds fit well into the ATP-binding site of the VEGFR2 kinase domain. fmhr.org The interactions observed support the potential of this scaffold to inhibit the kinase activity, which is a validated strategy in cancer therapy. nih.gov

Thymidylate Kinase: While direct molecular docking studies of 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives specifically with thymidylate kinase are not extensively documented in the searched literature, research on related heterocyclic systems provides valuable insights. For instance, quinazoline-based antifolates have been docked against thymidylate synthase, a different but related enzyme in the same metabolic pathway. nih.gov These studies show that the quinazoline core can make stacking interactions with the pyrimidine (B1678525) ring of the dUMP substrate and form hydrophobic contacts within the active site. nih.gov This suggests that the broader quinoline (B57606)/quinazoline scaffold has the potential to interact with nucleotide-binding sites.

Carbonic Anhydrase: The inhibition of carbonic anhydrases (CAs) is a therapeutic strategy for various conditions. While direct studies on 4-phenyl-3,4-dihydroquinolin-2(1H)-one are scarce, research on related sulfonamide-bearing quinoline derivatives shows their potential as CA inhibitors. nih.gov Docking studies reveal that the sulfonamide group is key to this activity, typically coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. nih.gov This interaction is a hallmark of classical CA inhibitors. The rest of the molecule forms additional hydrogen bonds and van der Waals interactions with residues in the active site, enhancing binding affinity and selectivity among different CA isoforms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key to their function.

2D-QSAR and 3D-QSAR Model Development and Validation

Both 2D- and 3D-QSAR models have been developed for various classes of heterocyclic compounds, including those with quinoline and quinazolinone scaffolds.

2D-QSAR models correlate biological activity with 2D molecular descriptors, such as physicochemical properties (e.g., logP), electronic parameters, and topological indices. These models are computationally less intensive and are useful for identifying general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional picture. These models calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. For a QSAR model to be considered reliable, it must be rigorously validated. This typically involves internal validation (e.g., cross-validation, yielding a q² value) and external validation using a test set of compounds not used in model generation (yielding an R²_pred value). A statistically robust model with good predictive power is an essential tool for the rational design of new derivatives.

Studies on related compounds have shown that non-linear QSAR models can sometimes offer more stability and better predictive ability than linear ones. The development of such models for 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives is a crucial step in optimizing their therapeutic potential.

Identification of Physicochemical Descriptors Correlating with Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these properties, known as molecular descriptors, and the observed activity. Descriptors are numerical values that quantify various aspects of a molecule's topology, geometry, and electronic properties.

Key physicochemical descriptors that often correlate with biological activity include:

Van der Waals Volume: This descriptor relates to the size and shape of the molecule, which is critical for steric complementarity within a receptor's binding pocket.

Electron Density: The distribution of electrons in a molecule determines its ability to form non-covalent interactions such as hydrogen bonds and pi-pi stacking, which are fundamental to ligand-receptor binding.

Electronegativity and Dipole Moment: These properties influence a molecule's polarity and its electrostatic interactions with the biological target. pensoft.net

In a recent study on 3,4-dihydroquinolin-2(1H)-one analogues designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), molecular docking was used to predict binding affinity. nih.gov The docking scores, which are calculated based on the physicochemical complementarity between the ligand and the receptor's active site, served as a proxy for biological activity. This approach allows for the rapid screening of virtual libraries to identify derivatives with optimal interaction profiles, which are then prioritized for synthesis and further testing. nih.gov The analysis of these docking poses reveals that specific substitutions on the quinolinone core can enhance interactions with key amino acid residues, thereby improving the predicted activity. nih.gov

Table 1: Physicochemical Descriptors and Their Relevance in Drug Design

| Descriptor | Relevance to Biological Activity |

|---|---|

| Van der Waals Volume | Determines the molecule's fit within the target's binding site. |

| Electron Density | Governs the formation of hydrogen bonds and other key interactions. |

| Electronegativity | Influences the strength of polar and electrostatic interactions. |

| Molecular Lipophilicity (logP) | Affects membrane permeability and binding to hydrophobic pockets. |

| Dipole Moment | Impacts long-range electrostatic recognition and solubility. |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding pose of a ligand within a receptor, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govnih.gov This computational method simulates the natural movements and conformational changes of the ligand and protein, providing critical information about the stability of their interaction. nih.govnih.gov

In the evaluation of 3,4-dihydroquinolin-2(1H)-one derivatives as VEGFR2 inhibitors, MD simulations were performed to analyze the stability of the docked poses. nih.gov The simulations, often run for nanoseconds, track the trajectory of each atom in the system, allowing for the analysis of key stability metrics: nih.govrevista-agroproductividad.org

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the ligand remains securely bound within the active site and the complex has reached equilibrium. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. It helps identify which parts of the protein become more or less flexible upon ligand binding, highlighting the residues that are key to the interaction.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, revealing which bonds are most persistent and crucial for stable binding. revista-agroproductividad.org

By analyzing these parameters, researchers can confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment, thus validating the binding mode and the stability of the ligand-receptor complex. nih.govnih.gov

In Silico Prediction of Drug-like Properties and Pharmacokinetic Relevant Parameters

Beyond target interaction, the success of a drug candidate depends heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these pharmacokinetic parameters early in the discovery process, allowing for the optimization of molecules to improve their drug-like characteristics.

A compound's metabolic fate significantly influences its efficacy and duration of action. Computational models can predict the most likely sites on a molecule that are susceptible to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes. news-medical.netnih.gov Common metabolic reactions for scaffolds like 4-phenyl-3,4-dihydroquinolin-2(1H)-one include:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring or the quinolinone core.

O-Dealkylation: The removal of an alkyl group from a methoxy (B1213986) or other alkoxy substituent.

Epoxidation: The formation of an epoxide ring on an aromatic system.